molecular formula C23H19ClN4O3 B2460718 N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921850-12-6

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2460718
CAS No.: 921850-12-6
M. Wt: 434.88
InChI Key: KQZMZUJKRZIQFB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes an allyl group, a chloro-methoxyphenyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through the condensation of hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base such as potassium carbonate.

    Substitution with Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group is introduced through nucleophilic substitution reactions, where the pyrazolopyridine core reacts with 5-chloro-2-methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced alcohols or amines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-2-methoxyphenyl N-(5-chloro-2-methoxyphenyl)carbamate
  • 2-chloro-4-methoxyphenyl N-(5-chloro-2-methoxyphenyl)carbamate
  • 4-formyl-2-methoxyphenyl N-(5-chloro-2-methoxyphenyl)carbamate

Uniqueness

Compared to similar compounds, N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide stands out due to its unique pyrazolopyridine core and the presence of both allyl and chloro-methoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-3-11-27-13-17(22(29)25-19-12-15(24)9-10-20(19)31-2)21-18(14-27)23(30)28(26-21)16-7-5-4-6-8-16/h3-10,12-14H,1,11H2,2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZMZUJKRZIQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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